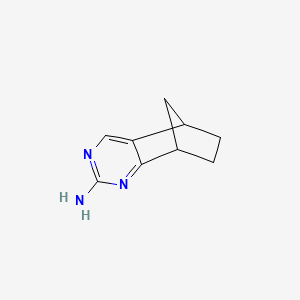

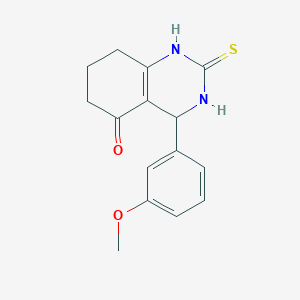

2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline

Overview

Description

“2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline” is a chemical compound. It is a derivative of tetrahydroquinazoline . Tetrahydroquinazoline skeletons constitute essential structural motifs in natural products and pharmaceutically active compounds .

Synthesis Analysis

The synthesis of a new series of 5,6,7,8-tetrahydroquinazolines has been demonstrated using α-aminoamidines for their reaction with bis-benzylidene cyclohexanones . The reaction occurs in mild conditions and is characterized by excellent yields . It has easy workup, as compared to the existing methods of tetrahydroquinazoline preparation .Molecular Structure Analysis

The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .Chemical Reactions Analysis

The reaction of α-aminoamidines with bis-benzylidene cyclohexanones leads to the formation of 5,6,7,8-tetrahydroquinazolines .Physical And Chemical Properties Analysis

The molecular formula of “2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline” is C9H11N3. The molecular weight is 161.208.Scientific Research Applications

Synthesis of Novel Derivatives

“2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline” is used in the synthesis of novel derivatives of 5,6,7,8-tetrahydroquinazolines . The reaction occurs in mild conditions and is characterized by excellent yields . This process has an easy workup, compared to the existing methods of tetrahydroquinazoline preparation .

Antitubercular Agents

Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis . Therefore, these compounds may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .

Antidiabetic Treatment

The synthesized compounds of “2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline” have shown high inhibition activity against β-glucosidase . This suggests a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

Anisochrony Studies

The fluorine atoms of a CHF2 group when linked to a pyrazole ring, which is part of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole also known as (4S,7R)-campho[2,3-c]pyrazole, show anisochrony . This phenomenon is observed when a prochiral group is linked to a molecule possessing a stereogenic center .

Material Synthesis

“2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline” is used in the synthesis of 2-amino-4,6-dimethylprimidinium trifluoroacetate material . This material is synthesized by reacting organic raw materials of 2-amino-4,6-dimethylpyrimidine (AMP) and trifluoroacetic acid (TF) in a 1:1 molar ratio using methanol as a solvent .

Mechanism of Action

Future Directions

The synthesized compounds may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . They also show high inhibition activity against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

properties

IUPAC Name |

3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-9-11-4-7-5-1-2-6(3-5)8(7)12-9/h4-6H,1-3H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUQKRXTANDVBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3=CN=C(N=C23)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide](/img/structure/B2680345.png)

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate](/img/structure/B2680347.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-3-ethylthiophene-2-carboxamide](/img/structure/B2680348.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2680349.png)

![[1,1'-biphenyl]-4-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2680351.png)

![2-cyclopentyl-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2680353.png)

![N-[4-[[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2680354.png)

![Potassium;1-(aminomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylate](/img/structure/B2680360.png)